4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications. This compound combines elements of both sulfonamide and pyridazinone families, offering a unique set of properties that can be exploited in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Formation of pyridazinone core: : The pyridazinone core can be synthesized starting from appropriate precursors such as phenylhydrazine and dicarboxylic acids through a series of condensation and cyclization reactions.
Substitution of benzenesulfonamide moiety: : Introduction of the benzenesulfonamide group is achieved by reacting the pyridazinone intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial methods for large-scale production are proprietary and may vary, a typical approach involves optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or other oxidizing agents, leading to potential formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride, which may reduce the pyridazinone core or other reducible functional groups.
Substitution: : Nucleophilic substitution reactions are common, where the chloro group can be substituted by nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Primary and secondary amines, thiols, alkoxides.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : New derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the creation of novel compounds.
Biology
Biologically, this compound can be investigated for its potential interactions with various biological targets. Studies may focus on its binding affinity to enzymes or receptors, exploring its potential as an inhibitor or activator in biochemical pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers could study its efficacy in targeting specific diseases, examining its pharmacokinetics, toxicity, and bioavailability.
Industry
Industrially, this compound could be utilized in the development of new materials or as a precursor for advanced chemical manufacturing processes, particularly in the creation of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biochemical effects. The specific pathways and molecular interactions would depend on the context in which the compound is being studied.
Comparison with Similar Compounds
Comparing 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide with similar compounds highlights its uniqueness:
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the chloro group, which may influence its reactivity and interaction with biological targets.
4-chloro-N-(2-(6-oxo-2-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Variation in the position of the phenyl group, affecting its overall stability and binding properties.
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-4(6H)-yl)ethyl)benzenesulfonamide: : Different position for the oxo group, leading to changes in chemical and biological behavior.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration, which can offer unique reactivity and biological activity not found in its analogs.
Biological Activity
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparisons with similar compounds, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group and a pyridazinone core , which are known for their roles in various therapeutic applications. The presence of the chloro group enhances its reactivity and potential interactions with biological targets. Below is a summary of its structural characteristics:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16ClN3O3S |
Molecular Weight | 379.85 g/mol |
CAS Number | 921580-83-8 |
Antibacterial Properties
The sulfonamide moiety is historically recognized for its antibacterial properties. Compounds in this class inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Research indicates that derivatives of sulfonamides, including those with pyridazinone cores, can exhibit enhanced antibacterial activity due to their structural diversity.
Anti-inflammatory and Analgesic Effects
Studies have shown that similar compounds possess anti-inflammatory and analgesic activities. For instance, research on related pyridazinone derivatives revealed significant inhibition of inflammation markers in vivo, suggesting that this compound may also exert similar effects .
Anticancer Potential
Recent investigations have pointed towards the anticancer potential of pyridazinone derivatives. The ability of these compounds to interact with various molecular targets involved in cancer progression has been documented. Specifically, they may inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further study in oncology .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell growth, and apoptosis. Understanding these mechanisms is crucial for elucidating the therapeutic potential of the compound .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Starting from phenylhydrazine and suitable dicarboxylic acids through condensation reactions.
- Introduction of the Sulfonamide Moiety : Reacting the pyridazinone intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
This multi-step synthesis allows researchers to explore variations in structure that may enhance biological activity.
Comparative Analysis with Similar Compounds
Comparing this compound with related compounds reveals important insights into its unique properties:
Compound Name | Structural Variation | Potential Activity |
---|---|---|
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Lacks chloro group | May exhibit different reactivity |
4-chloro-N-(2-(6-oxo-2-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Variation in phenyl position | Affects stability and binding properties |
4-chloro-N-(2-(6-oxo-3-phenylpyridazin-4(6H)-yl)ethyl)benzenesulfonamide | Different oxo group position | Alters chemical behavior |
Case Studies and Research Findings
Research studies focusing on similar compounds have provided insights into their biological activities:
- Antimicrobial Activity Study : A study demonstrated that pyridazinone derivatives exhibited significant antimicrobial effects against various bacterial strains, supporting the hypothesis that this compound may also possess similar properties .
- Analgesic Activity Research : Another investigation highlighted the analgesic effects of related compounds, suggesting a potential pathway for pain relief through modulation of inflammatory mediators .
Properties
IUPAC Name |
4-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUQOPGQQAITTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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